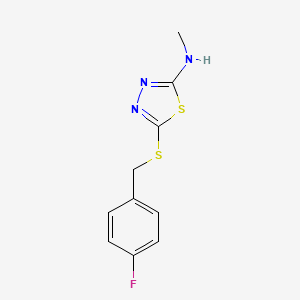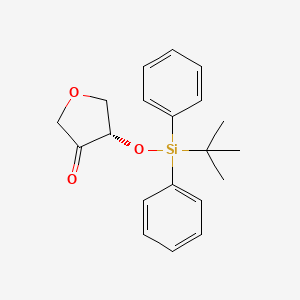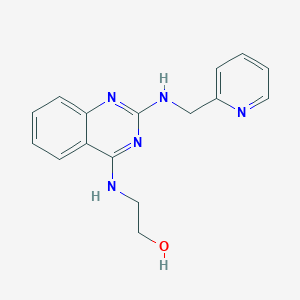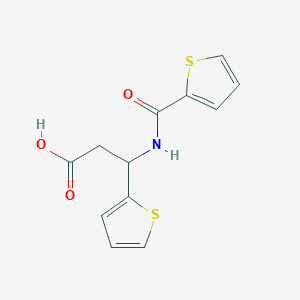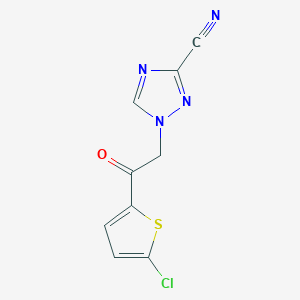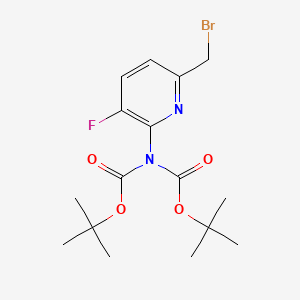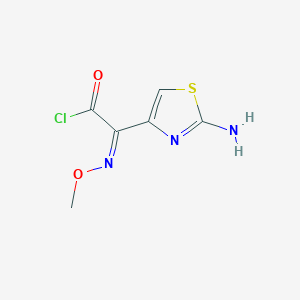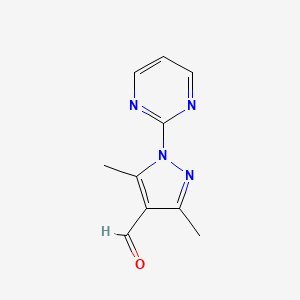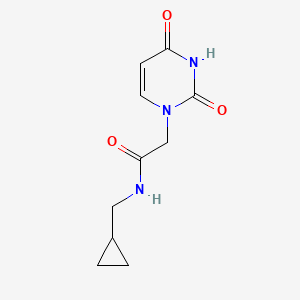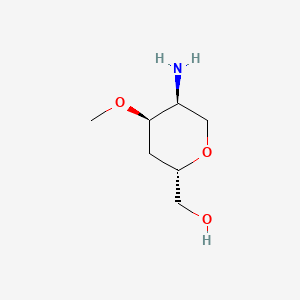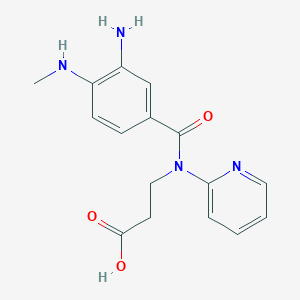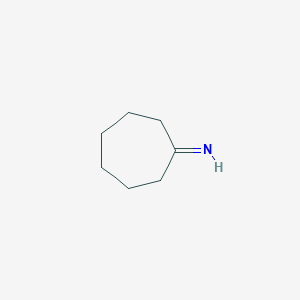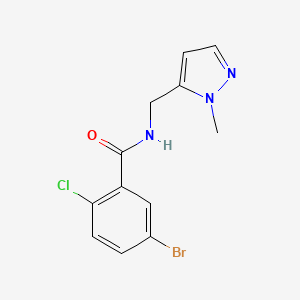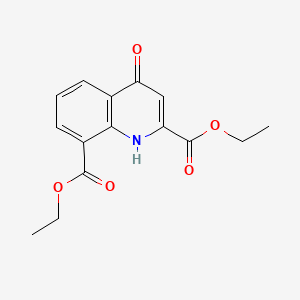
Diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate is a chemical compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate. One efficient method is the hydroamination of aromatic amines followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . Another method involves the use of molecular iodine as a catalyst in acetonitrile at 80°C, which facilitates the formation of quinoline-2,4-dicarboxylate derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic methodologies, such as the ones mentioned above, can be adapted for large-scale production.
化学反応の分析
Types of Reactions
Diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinolone ring, altering its chemical properties.
Substitution: Common in quinolone chemistry, substitution reactions can introduce different substituents on the quinolone ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolone derivatives with additional oxygen-containing functional groups, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
Diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinolone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The quinolone scaffold is known to interact with bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and leading to bacterial cell death. This mechanism is similar to that of other quinolone antibiotics .
類似化合物との比較
Similar Compounds
- Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
- 4-Hydroxy-2-quinolones
- Quinoline-2,4-dicarboxylate derivatives
Uniqueness
Diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate is unique due to its specific substitution pattern on the quinolone ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C15H15NO5 |
|---|---|
分子量 |
289.28 g/mol |
IUPAC名 |
diethyl 4-oxo-1H-quinoline-2,8-dicarboxylate |
InChI |
InChI=1S/C15H15NO5/c1-3-20-14(18)10-7-5-6-9-12(17)8-11(16-13(9)10)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17) |
InChIキー |
FFYMPVNBKMYBEX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC2=C1NC(=CC2=O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


